molecular formula C12H18N2O2 B1374952 tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate CAS No. 1174068-78-0

tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No. B1374952
CAS RN: 1174068-78-0
M. Wt: 222.28 g/mol
InChI Key: YNCPJEVPKGVLGT-UHFFFAOYSA-N
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Description

“tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate” is a chemical compound with the IUPAC name 2-tert-butyl 6-methyl 3,4-dihydropyrrolo [1,2-a]pyrazine-2,6 (1H)-dicarboxylate . It has a molecular weight of 280.32 .


Synthesis Analysis

A variety of 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a]pyrazine derivatives were obtained in moderate to high yields in methanol using a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O4/c1-14(2,3)20-13(18)15-7-8-16-10(9-15)5-6-11(16)12(17)19-4/h5-6H,7-9H2,1-4H3 .


Chemical Reactions Analysis

The reactions presumably proceed via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids :

    • The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides resulted in the formation of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates. These compounds were further reacted with alkyl hydrazines to yield fluorinated pyrazole-4-carboxylic acids, demonstrating the utility of tert-butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate in synthesizing fluorinated compounds (Iminov et al., 2015).
  • Microwave-Assisted Synthesis of Pyrazine Derivatives :

    • TERT-Butyl amides resulting from UgiMCR of T-BuNC and 5-substituted-1H-pyrazole-3-carboxylic acids underwent cyclization under microwave irradiation to form pyrazine derivatives, highlighting the compound's role in facilitating cyclization reactions (Nikulnikov et al., 2009).
  • Synthesis and Biological Evaluation of Substituted Pyrazinecarboxamides :

    • Condensation of chlorides of various substituted pyrazine-2-carboxylic acids, including tert-butyl derivatives, with aminothiazoles or anilines yielded a series of amides. These compounds were evaluated for anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity, indicating the biological potential of this compound derivatives (Doležal et al., 2006).
  • Cascade Reactions Involving Pyrazine Derivatives :

    • The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums led to the formation of various pyrazine derivatives through rapid cascade reactions, demonstrating the compound's versatility in chemical transformations (Ivanov, 2020).
  • Synthesis of Piperidine Derivatives :

    • The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine led to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, indicating the application of this compound in synthesizing piperidine derivatives (Richter et al., 2009).
  • Synthesis of Pyrrolo and Triazine Systems :

    • The synthesis of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates was achieved through the reaction of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums. This illustrates the compound's use in the construction of pyrrolo and triazine systems (Ivanov, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

tert-butyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-7-13-6-4-5-10(13)9-14/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCPJEVPKGVLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726834
Record name tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1174068-78-0
Record name tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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